2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone
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Description
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone, commonly referred to as BPPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its ability to target specific receptors in the brain and has been found to have a variety of potential applications in the fields of neuroscience and pharmacology.
Scientific Research Applications
Chemical Structure Elucidation and Forensic Analysis
The detailed structural elucidation of novel compounds through advanced analytical techniques is a pivotal area of research. For instance, compounds with complex structures, including those similar to the queried chemical, have been identified and characterized to expand the understanding of novel synthetic cathinone derivatives. These efforts are crucial for forensic and clinical laboratories, aiding in the identification of new psychoactive substances. Such work showcases the application of comprehensive analytical methodologies, including gas chromatography–mass spectrometry (GC-MS), liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, in the forensic analysis of unknown chemical entities (Bijlsma et al., 2015).
Organic Synthesis and Catalysis
The exploration of novel synthetic routes and catalysts is essential for the development of efficient chemical processes. Research into sulfonated Schiff base copper(II) complexes, for example, demonstrates the potential of utilizing such complexes as selective catalysts for alcohol oxidation. These findings are relevant for the synthesis of complex organic molecules, including those with sulfonyl groups similar to the queried compound. Such studies contribute to the broader field of catalysis by providing insights into selective oxidation processes, showcasing the versatility and utility of metal complexes in organic synthesis (Hazra et al., 2015).
Drug Design and Molecular Interaction
The design and synthesis of molecules with potential therapeutic applications is a significant area of research. Compounds structurally related to the queried chemical have been investigated for their biological activities, such as inhibition of blood platelet aggregation. These studies involve the synthesis of various ethanones and ethanols, exploring their structure-activity relationships. Such research is foundational in medicinal chemistry, where the goal is to design molecules with specific biological effects. Investigations into the interactions of these molecules with biological targets provide insights into their therapeutic potential and contribute to the development of new drugs (Grisar et al., 1976).
Photodynamic Therapy and DNA Interaction
The study of molecules that can induce DNA damage under light irradiation is relevant for applications such as photodynamic therapy. Compounds with sulfonyl and pyridine groups have been shown to generate reactive radicals upon UV irradiation, leading to efficient DNA cleavage. This property is explored in the development of new therapeutic agents that can be activated by light to target genetic material in cancer cells or pathogens. Research in this domain illustrates the potential of such compounds in biotechnology and medicine, paving the way for innovative treatments (Andreou et al., 2016).
properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(4-phenylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-22(2,3)28(25,26)20-13-14-23(15-20)21(24)16-27-19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,20H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHBQGYNZFSCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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